An In-depth Technical Guide to 5-Hydroxythiabendazole: Chemical Structure, Properties, and Metabolic Pathways
An In-depth Technical Guide to 5-Hydroxythiabendazole: Chemical Structure, Properties, and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Hydroxythiabendazole, the major metabolite of the fungicide and anthelmintic agent Thiabendazole (B1682256). This document details its chemical structure, physicochemical properties, metabolic pathways, and relevant experimental protocols for its analysis.
Chemical Structure and Identity
5-Hydroxythiabendazole is a benzimidazole (B57391) derivative characterized by the addition of a hydroxyl group to the benzene (B151609) ring of the parent compound, Thiabendazole.
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IUPAC Name: 2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol[1]
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SMILES: C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3[1]
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InChI: InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 5-Hydroxythiabendazole is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source(s) |
| Molecular Weight | 217.25 g/mol | [1][4][5] |
| Melting Point | 152-156 °C (for sulfate (B86663) form) | [6] |
| Boiling Point (Predicted) | 525.6 ± 48.0 °C | [7] |
| Solubility | Practically insoluble in water. Soluble in methanol (B129727), very soluble in N,N-Dimethylformamide, and sparingly soluble in glacial acetic acid. | [6][8] |
| In organic solvents: | ||
| - DMF: 20 mg/mL | [2][3] | |
| - DMSO: 20 mg/mL | [2][3] | |
| - Ethanol: 0.5 mg/mL | [4] | |
| - DMSO:PBS (pH 7.2) (1:20): 0.05 mg/mL | [2][3][4] | |
| pKa (Predicted) | 8.76 ± 0.40 | [7] |
| XLogP3 | 2.1 | [1][5] |
Metabolic Pathways and Bioactivation
5-Hydroxythiabendazole is the primary metabolite of Thiabendazole in mammals, including humans.[9] Its formation and subsequent bioactivation are critical aspects of Thiabendazole's toxicology.
Formation of 5-Hydroxythiabendazole
The hydroxylation of Thiabendazole to 5-Hydroxythiabendazole is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, the CYP1A subfamily, with CYP1A2, plays a significant role in this metabolic conversion.[10]
Bioactivation and Toxicity
While 5-Hydroxythiabendazole itself may have reduced anthelmintic activity compared to its parent compound, it can undergo further metabolic activation to a reactive intermediate.[2] This bioactivation is mediated by peroxidases, such as myeloperoxidase (MPO), and can also involve cytochrome P450 enzymes.[2][11] The process is believed to involve a two-electron oxidation to a quinone-imine species, which is a reactive electrophile that can covalently bind to cellular macromolecules, leading to toxicity.[11] This bioactivation can also proceed via a one-electron oxidation to a radical species.[11]
Experimental Protocols
The analysis of 5-Hydroxythiabendazole in biological and environmental matrices typically involves chromatographic techniques coupled with mass spectrometry.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for the extraction and clean-up of 5-Hydroxythiabendazole from complex matrices like plasma, urine, or tissue homogenates is Solid-Phase Extraction (SPE).
Protocol Outline:
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Sample Pre-treatment: Acidify the sample to an appropriate pH to ensure the analyte is in a suitable form for retention on the SPE sorbent.
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SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak solvent to remove interfering substances.
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Elution: Elute the analyte of interest using an appropriate organic solvent (e.g., methanol or ethyl acetate).[12]
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Analytical Determination: HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for the sensitive and selective quantification of 5-Hydroxythiabendazole.
Typical HPLC/LC-MS/MS Parameters:
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Column: A C18 reversed-phase column is commonly used.[5]
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.[13][14]
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Detector:
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Quantification: For LC-MS/MS, quantification is achieved using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions. A common transition for 5-Hydroxythiabendazole is m/z 218 -> 191.[16]
This guide provides a foundational understanding of 5-Hydroxythiabendazole for professionals in research and drug development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. 5-Hydroxythiabendazole | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase-mediated bioactivation of 5-hydroxythiabendazole: a possible mechanism of thiabendazole toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. madbarn.com [madbarn.com]
- 6. echemi.com [echemi.com]
- 7. THIABENDAZOLE-5-HYDROXY | 948-71-0 [chemicalbook.com]
- 8. 5-Hydroxy Thiabendazole CAS#: 962-28-7 [chemicalbook.com]
- 9. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Major involvement of rabbit liver cytochrome P4501A in thiabendazole 5-hydroxylation [agris.fao.org]
- 11. In vitro metabolic activation of thiabendazole via 5-hydroxythiabendazole: identification of a glutathione conjugate of 5-hydroxythiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of thiabendazole and its major metabolite, 5-hydroxythiabendazole, in bovine tissues using gradient liquid chromatography with thermospray and atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nucleus.iaea.org [nucleus.iaea.org]
- 14. nucleus.iaea.org [nucleus.iaea.org]
- 15. chemijournal.com [chemijournal.com]
- 16. researchgate.net [researchgate.net]
